molecular formula C10H11NO5S B8530338 2-(Methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde

2-(Methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde

Cat. No.: B8530338
M. Wt: 257.27 g/mol
InChI Key: UYHMZHDEUHZVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde is a useful research compound. Its molecular formula is C10H11NO5S and its molecular weight is 257.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO5S

Molecular Weight

257.27 g/mol

IUPAC Name

methyl 3-formyl-4-(methanesulfonamido)benzoate

InChI

InChI=1S/C10H11NO5S/c1-16-10(13)7-3-4-9(8(5-7)6-12)11-17(2,14)15/h3-6,11H,1-2H3

InChI Key

UYHMZHDEUHZVIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of 2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde trimethylene mercaptal (7.66 g, 0.022 mol) dissolved in N,N-dimethylformamide (4.35 mL) and acetone (39.13 mL) was added over a 5-min period through a dropping funnel to a solution of copper (II) oxide (2.09 g, 0.026 mol), copper (II) chloride (7.0 g, 0.055 mol) in acetone (174.0 mL) and heated at reflux. After 2 h at reflux, thin-layer chromatography analysis (SiO2, EtOAc:hexane 1:1) showed disappearance of the starting material and the appearance of a new slightly higher Rf spot which gave a positive result when sprayed with 2,4-DNP. Upon cooling, the reaction was filtered through Celite and the cake was washed with 10% ethanol in dichloromethane. Water (125 mL) and dichloromethane (150 mL) were added to the filtrate. The layers were partitioned and the water layer extracted 2×100 mL dichloromethane. The combined organic layers were washed twice with water (100 mL), dried (Na2SO4), and filtered. Concentration of the filtrate gave a beige solid which was dried in vacuo to give 4.48 g (79%) of 2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde, mp 161°-163° C. (ethanol).
Name
2-(methanesulfonylamino)-5-(methoxycarbonyl)benzaldehyde trimethylene mercaptal
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
174 mL
Type
solvent
Reaction Step Four
Quantity
2.09 g
Type
catalyst
Reaction Step Four
Quantity
7 g
Type
catalyst
Reaction Step Four
Quantity
39.13 mL
Type
solvent
Reaction Step Four

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